Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate
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Overview
Description
Scientific Research Applications
Enzymatic Hydrolysis and Ultrasound Application
Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate has been studied in the context of enzymatic hydrolysis. The use of ultrasound bath with enzymes like PCL, PLE, and CRL has been found to decrease the reaction time of enzymatic hydrolysis without significantly altering the yield or enantiomeric excess of reaction products. This illustrates the compound's utility in speeding up chemical reactions while maintaining efficiency (Ribeiro et al., 2001).
Reaction with Cyclic Ethers and Acetals
Research has shown that ethyl 3,3-difluoro-2-methylpropenoate, a closely related compound, forms adducts with tetrahydrofuran and 1,3-dioxolanes under free radical conditions. This indicates potential for the similar reactivity of this compound in forming adducts, offering insights into its reactive nature and applications in synthesis (Bumgardner & Burgess, 2000).
Chemo-enzymatic Synthesis Routes
Ethyl 3-hydroxy-3-phenylpropanoate, a compound similar to this compound, has been used in the chemo-enzymatic synthesis of chiral compounds. It serves as a precursor in the enzymatic preparation of optically pure tomoxetine hydrochloride and fluoxetine hydrochloride, which are antidepressant drugs. This demonstrates the potential of this compound in the synthesis of medically significant molecules (Zhao et al., 2014).
Asymmetric Reduction and Biocatalysis
The compound has been involved in studies focusing on asymmetric reduction using transition metal–diphoshine complexes or whole cells of non-conventional yeasts. Such research highlights its role in the synthesis of enriched ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate, a chiral side chain of Taxol (Rimoldi et al., 2011).
Palladium-catalyzed Hydroesterification
Ethyl 3-phenylpropanoate, structurally related to the compound , was synthesized using palladium-catalyzed hydroesterification. This showcases the utility of this compound in similar synthesis processes, highlighting its versatility in chemical reactions (Deng et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The exact mode of action of Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a manner similar to other structurally related compounds .
Biochemical Pathways
One study suggests that similar compounds may inhibit arogenate dehydratase, a key enzyme in the phenylalanine biosynthesis pathway .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3452±420 °C and a density of 1248±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-16-10(15)9(14)11(12,13)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBWHAAEZOWYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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